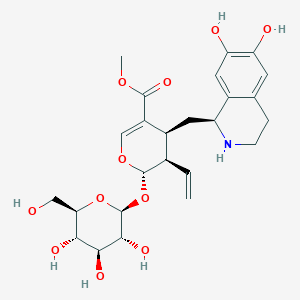
Deacetylisoipecoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylisoipecoside is isoipecoside in which the acetyl group attaced to the nitrogen is replaced by hydrogen. It is an isoquinoline alkaloid, a beta-D-glucoside, a member of isoquinolines and a methyl ester. It is a conjugate base of a this compound(1+).
Applications De Recherche Scientifique
Pharmacological Properties
Deacetylisoipecoside exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting its potential as a natural antimicrobial agent .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are key players in inflammatory diseases .
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions like neurodegenerative diseases where oxidative damage is a contributing factor .
Biosynthesis and Metabolism
This compound is involved in the biosynthesis of various alkaloids. It serves as a precursor in the metabolic pathways leading to the formation of more complex compounds, such as emetine and cephaeline, which are known for their therapeutic uses in treating certain medical conditions .
Table 1: Biosynthetic Pathway of this compound
| Compound | Function |
|---|---|
| This compound | Precursor for alkaloid synthesis |
| Emetine | Used as an antiemetic and expectorant |
| Cephaeline | Exhibits antiprotozoal activity |
Therapeutic Applications
Given its pharmacological properties, this compound has potential applications in various therapeutic areas:
- Cancer Therapy : Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. Its role in targeting specific signaling pathways associated with cancer progression is under investigation .
- Neurological Disorders : Due to its antioxidant properties, there is growing interest in using this compound for neuroprotective therapies. Research is focusing on its potential to mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that this compound could reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests a promising application for inflammatory diseases.
Propriétés
Formule moléculaire |
C25H33NO11 |
|---|---|
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
methyl (2S,3R,4S)-4-[[(1S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1 |
Clé InChI |
MTAVTRZTGFLKSC-ONGZBVEHSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
SMILES isomérique |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=CC(=C(C=C3CCN2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















